molecular formula C10H10N4O3 B5710339 [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid

[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No. B5710339
M. Wt: 234.21 g/mol
InChI Key: BSNFWFHDSDRTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, also known as MTTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTTA is a tetrazole derivative that has been synthesized through several methods, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is still being studied, but it is believed to act through several pathways. [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been found to have antibacterial activity by disrupting the bacterial cell membrane. In addition, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid can inhibit the proliferation of cancer cells, including breast, lung, and liver cancer cells. [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been found to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis and high purity. However, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has several limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, and appropriate safety measures should be taken.

Future Directions

For the study of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid include further exploration of its potential applications in medicine, materials science, and catalysis.

Synthesis Methods

Several methods have been reported for the synthesis of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, including the reaction of 2-methoxybenzylamine with ethyl 2-azidoacetate, followed by reduction with sodium borohydride, and the reaction of 2-methoxybenzylamine with ethyl 2-chloroacetate, followed by treatment with sodium azide. The yield and purity of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid can be improved by recrystallization from ethanol.

Scientific Research Applications

[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been investigated for its anticancer, antibacterial, and anti-inflammatory properties. In materials science, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been employed as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-17-8-5-3-2-4-7(8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNFWFHDSDRTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid

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